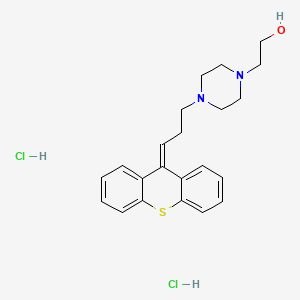![molecular formula C26H22O5 B14492636 1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) CAS No. 63910-22-5](/img/structure/B14492636.png)
1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) is an organic compound with the molecular formula C22H22O5. This compound is characterized by its complex structure, which includes multiple aromatic rings connected by ether linkages. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) typically involves the reaction of 2-methoxyphenol with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ether compound. The reaction conditions usually include a solvent like dimethylformamide (DMF) and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. Additionally, its anti-inflammatory properties may be linked to the inhibition of pro-inflammatory enzymes and cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethane, 1,2-diphenoxy-: Similar in structure but lacks the methoxy groups.
Ethylene glycol diphenyl ether: Similar ether linkages but different substituents.
1,2-Diphenoxyethane: Similar backbone but different functional groups.
Uniqueness
1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. These functional groups also contribute to its antioxidant and potential therapeutic properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
63910-22-5 |
|---|---|
Molekularformel |
C26H22O5 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
1-methoxy-2-[2-[2-(2-methoxyphenoxy)phenoxy]phenoxy]benzene |
InChI |
InChI=1S/C26H22O5/c1-27-19-11-3-5-13-21(19)29-23-15-7-9-17-25(23)31-26-18-10-8-16-24(26)30-22-14-6-4-12-20(22)28-2/h3-18H,1-2H3 |
InChI-Schlüssel |
CCGNZRCLMSRBPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2OC3=CC=CC=C3OC4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)
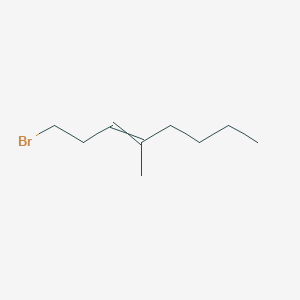
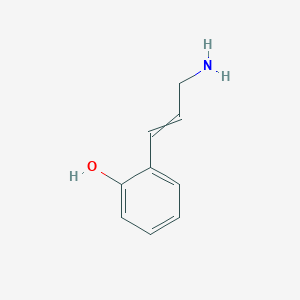
![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)
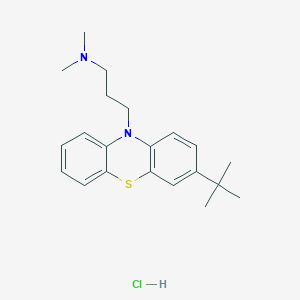
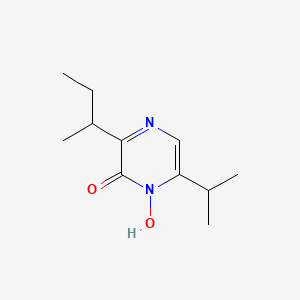
![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)




